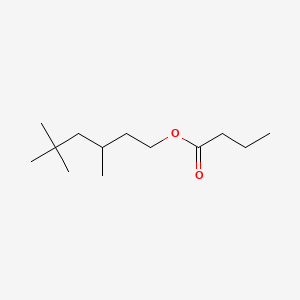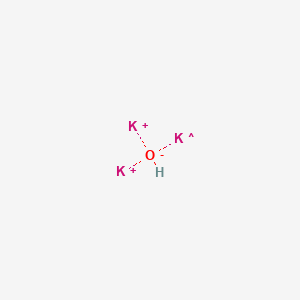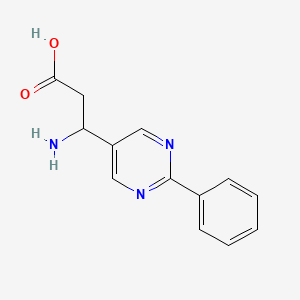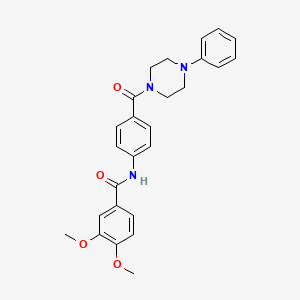
Benzamide, 3,4-dimethoxy-N-(4-((4-phenyl-1-piperazinyl)carbonyl)phenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, 3,4-dimethoxy-N-(4-((4-phenyl-1-piperazinyl)carbonyl)phenyl)- is a complex organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid and are known for their diverse applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 3,4-dimethoxy-N-(4-((4-phenyl-1-piperazinyl)carbonyl)phenyl)- typically involves multiple steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzoic acid and 4-phenylpiperazine.
Formation of Intermediate: The 3,4-dimethoxybenzoic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride.
Amidation Reaction: The acid chloride is then reacted with 4-phenylpiperazine to form the intermediate amide.
Final Coupling: The intermediate amide is further reacted with 4-aminobenzoyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of alcohols and reduced amides.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
Benzamide, 3,4-dimethoxy-N-(4-((4-phenyl-1-piperazinyl)carbonyl)phenyl)- has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of Benzamide, 3,4-dimethoxy-N-(4-((4-phenyl-1-piperazinyl)carbonyl)phenyl)- involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as histone deacetylases, which play a role in gene expression and cancer progression.
Receptor Binding: It can bind to certain receptors, modulating their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Benzamide: The simplest form, used as a starting material for more complex derivatives.
3,4-Dimethoxybenzamide: A simpler derivative with similar functional groups.
4-Phenylpiperazine: A key intermediate in the synthesis of the target compound.
Uniqueness
Benzamide, 3,4-dimethoxy-N-(4-((4-phenyl-1-piperazinyl)carbonyl)phenyl)- is unique due to its combination of functional groups, which confer specific chemical properties and biological activities. Its ability to inhibit enzymes and bind to receptors makes it a valuable compound in medicinal chemistry and biological research.
特性
CAS番号 |
89767-62-4 |
|---|---|
分子式 |
C26H27N3O4 |
分子量 |
445.5 g/mol |
IUPAC名 |
3,4-dimethoxy-N-[4-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C26H27N3O4/c1-32-23-13-10-20(18-24(23)33-2)25(30)27-21-11-8-19(9-12-21)26(31)29-16-14-28(15-17-29)22-6-4-3-5-7-22/h3-13,18H,14-17H2,1-2H3,(H,27,30) |
InChIキー |
KUNWWAJUZOHVJB-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


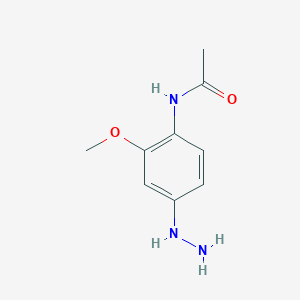


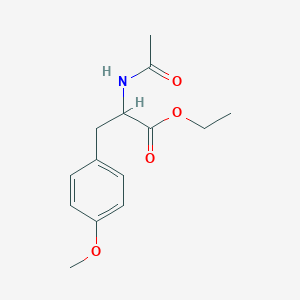
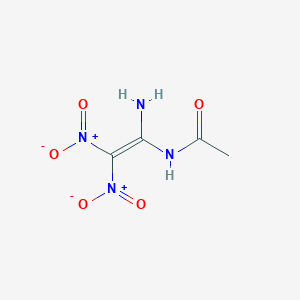

![2-[3-(4,6-Dimethoxy-2-pyrimidinyl)ureidosulfonyl]-4-(formamido)-N,N-dimethylbenzamide](/img/structure/B13783058.png)
